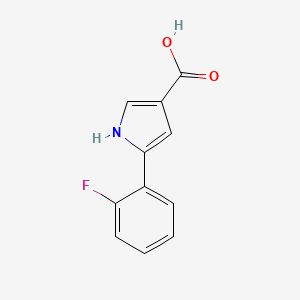

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid

Descripción

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) reveals characteristic signals:

- Aromatic protons on the fluorophenyl ring resonate as a multiplet at δ 7.50–7.79 ppm.

- Pyrrole ring protons appear as two doublets at δ 6.42 ppm (H-4) and δ 6.89 ppm (H-2), with coupling constants (J) of 2.5 Hz.

- The carboxylic acid proton is observed as a broad singlet at δ 12.8 ppm.

¹³C NMR confirms the presence of a carbonyl carbon at δ 167.3 ppm (C=O) and aromatic carbons between δ 115–140 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹):

UV-Visible Spectroscopy

The compound exhibits λmax at 235 nm (π→π* transition of the pyrrole ring) and 330 nm (n→π* transition of the carboxylic acid group). Extended conjugation between the pyrrole and fluorophenyl rings results in a bathochromic shift compared to unsubstituted pyrrole derivatives.

Table 2: Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 7.50–7.79 (m) | Fluorophenyl protons |

| ¹³C NMR | δ 167.3 | Carboxylic acid C=O |

| IR | 1670 cm⁻¹ | C=O stretch |

| UV-Vis | λmax = 235, 330 nm | Conjugated π-system |

Computational Chemistry Studies (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the geometry and electronic structure. The HOMO (-6.32 eV) is localized on the pyrrole ring, while the LUMO (-2.15 eV) resides on the fluorophenyl group, indicating charge transfer upon excitation.

Table 3: Computational Results

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.32 |

| LUMO Energy (eV) | -2.15 |

| Band Gap (eV) | 4.17 |

| Dipole Moment (Debye) | 3.85 |

Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the carboxylic oxygen and the σ* orbitals of adjacent C–C bonds, stabilizing the molecule.

Tautomerism and Conformational Dynamics

The compound exhibits keto-enol tautomerism, with the keto form (carboxylic acid) dominating in the solid state due to intramolecular hydrogen bonding (N–H⋯O=C). Syn and anti conformers of the carboxylic acid group are separated by an energy barrier of 9.36 kcal/mol, as calculated via DFT.

Conformational Preferences :

- Syn conformer : Stabilized by intramolecular N–H⋯O hydrogen bonding (2.85 Å).

- Anti conformer : Higher energy (ΔE = 1.86 kcal/mol) due to lack of stabilizing interactions.

Variable-temperature NMR studies in DMSO-d₆ show slow interconversion between conformers at 298 K, with coalescence observed at 343 K.

Propiedades

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-9-4-2-1-3-8(9)10-5-7(6-13-10)11(14)15/h1-6,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSZTLBZFMBSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Scheme and Key Steps

The one-pot method involves two sequential reduction reactions catalyzed by metal catalysts under hydrogen atmosphere:

-

- Dissolution of 2-(2-fluorobenzoyl) malononitrile in a solvent (tetrahydrofuran, acetonitrile, acetone, pyridine, or dimethyl sulfoxide).

- Addition of a metal catalyst (e.g., 10% palladium on carbon, platinum carbon, palladium hydroxide, or zinc powder) and glacial acetic acid.

- Vacuum and nitrogen purging cycles followed by hydrogen pressurization.

- Heating at 45–50 °C for 8–9 hours to achieve the first reduction.

-

- Cooling the reaction mixture below 30 °C.

- Filtration to remove the first catalyst.

- Addition of Raney nickel (3–7% relative to the starting material) and water.

- Vacuum and nitrogen purging followed by hydrogen pressurization.

- Reaction at 15–25 °C for 15–16 hours.

-

- Filtration to remove Raney nickel.

- Washing the catalyst with tetrahydrofuran.

- Concentration of the filtrate under reduced pressure at 40–45 °C until solids appear.

- Cooling and addition of a tetrahydrofuran-water mixture (1:5 volume ratio).

- Heat preservation at 20–30 °C with stirring for 3–4 hours.

- Filtration, washing with water, and drying to obtain the product.

Advantages

- Avoids separation of multiple intermediates, simplifying operations.

- Reduces generation of hazardous wastes (three wastes: wastewater, waste gas, and solid waste).

- High yield (>85%) and high purity (>99%) of the final product.

- Environmentally friendly and cost-effective.

- Suitable for industrial-scale production.

Process Parameters Summary

| Step | Parameter | Condition/Value |

|---|---|---|

| Solvent | Tetrahydrofuran, Acetonitrile, Acetone, Pyridine, DMSO | Solvent to raw material ratio 5:1 |

| First reduction temp | 45–50 °C | 8–9 hours |

| First reduction catalyst | Pd/C, Pt/C, Pd(OH)2, Zn powder | 10% Pd/C commonly used |

| Second reduction temp | 15–25 °C | 15–16 hours |

| Second reduction catalyst | Raney nickel | 3–7% of starting material |

| Concentration temp | 40–45 °C | Under reduced pressure |

| Tetrahydrofuran:Water | 1:5 volume ratio | For recrystallization |

| Heat preservation time | 3–4 hours | 20–30 °C |

| Product yield | — | >85% |

| Product purity | — | >99% |

Multi-Step Synthesis from o-Fluoroacetophenone

This classical route involves:

- Bromination of o-fluoroacetophenone to produce 2-fluoro-alpha-bromoacetophenone.

- Reaction with malononitrile to form 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile.

- Cyclization in hydrogen chloride-ethyl acetate solution to yield 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile.

- Catalytic dechlorination to 5-(2-fluorophenyl)-1H-pyrrole-3-nitrile.

- Hydrogenation reduction to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.

While this method is established, it suffers from:

- More reaction and purification steps.

- Higher consumption of organic solvents leading to increased waste.

- Lower overall yield.

- Higher cost and complexity, less favorable for large-scale production.

Comparative Analysis of Preparation Methods

| Feature | One-Pot Method (2-(2-Fluorobenzoyl) Malononitrile) | Multi-Step Method (o-Fluoroacetophenone) |

|---|---|---|

| Number of Steps | Fewer (two main reductions in one pot) | Multiple (bromination, substitution, cyclization, dechlorination, reduction) |

| Waste Generation | Low (reduced three wastes) | High (large amount of organic solvent waste) |

| Yield | High (>85%) | Lower |

| Purity | High (>99%) | Variable |

| Cost | Lower (simpler, fewer reagents) | Higher (more reagents, solvents, and steps) |

| Industrial Scalability | High | Limited |

| Environmental Impact | Low | Higher |

Research Findings and Industrial Implications

- The one-pot method has been validated by high-performance liquid chromatography (HPLC) showing high purity and consistent product quality.

- Reaction monitoring by sampling ensures residual starting material and intermediates are minimized (<0.5% and <0.2% respectively).

- The method's environmental benefits align with green chemistry principles, reducing solvent use and waste.

- The process parameters have been optimized for temperature, catalyst loading, and reaction time to balance yield and operational efficiency.

- Industrial application is facilitated by the process's simplicity, cost-effectiveness, and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols or aldehydes.

Substitution: Results in various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Intermediate for Drug Synthesis

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is primarily recognized as an impurity in the synthesis of Vonoprazan , a novel oral medication used to treat gastric conditions such as ulcers and gastroesophageal reflux disease (GERD). The compound's structure allows it to play a crucial role in the formation of active pharmaceutical ingredients (APIs) through various synthetic pathways.

Role in Competitive Potassium Acid Blockers

As a competitive potassium acid blocker, this compound aids in inhibiting gastric acid secretion. It has been noted for its effectiveness in treating conditions related to excessive stomach acid, thus providing therapeutic benefits for patients suffering from related disorders.

Case Study 1: Synthesis Optimization

A study conducted on the synthesis of this compound demonstrated that using a combination of alkaline catalysts and hydrogenation techniques improved the yield to over 85% with purity exceeding 99%. This optimization is crucial for large-scale production and industrial applicability .

Case Study 2: Pharmacokinetic Studies

Research into the pharmacokinetics of drugs containing this compound revealed that it is metabolized by cytochrome P450 enzymes, indicating potential interactions with other medications. Understanding these interactions is vital for ensuring patient safety and efficacy of treatments involving this compound .

Mecanismo De Acción

The mechanism of action of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of M-II are influenced by its unique substitution pattern. Below is a detailed comparison with analogous compounds (Table 1), highlighting structural, metabolic, and functional differences.

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Heterocyclic Core : M-II’s pyrrole ring differs from pyrazole derivatives (e.g., ) in aromaticity and electron distribution. Pyrroles have a conjugated π-system with lone-pair electrons on nitrogen, enhancing hydrogen-bonding capabilities, whereas pyrazoles exhibit two adjacent nitrogen atoms, increasing polarity and metabolic stability .

- Fluorophenyl Position : The ortho-fluorine in M-II versus para-fluorine in ’s compound alters steric and electronic effects. Ortho-substitution may hinder enzymatic access to the phenyl ring, reducing oxidation rates compared to para-substituted analogs .

- Functional Groups : The absence of a sulfonyl group in M-II (unlike its precursor M-I) simplifies its metabolic fate, avoiding CYP2C19-mediated interactions common in sulfonamide-containing drugs .

Metabolic and Pharmacological Implications

- Metabolic Pathways : M-II is generated via CYP3A4-mediated oxidation and sulfonamide cleavage, whereas pyrazole derivatives (e.g., ) may undergo glucuronidation or nitro-reduction due to their heterocyclic core .

- For instance, chloroform extracts containing fluorophenyl-pyrrole derivatives () show antimicrobial and anti-inflammatory effects, though M-II’s role in such activities remains unstudied .

Actividad Biológica

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a fluorophenyl group and a carboxylic acid functional group. Its molecular formula is C11H8FNO2, and it is primarily studied for its role as an impurity in the development of the proton pump inhibitor Vonoprazan, which is used for treating gastric acid-related disorders.

1. Pharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly as an inverse agonist at the 5-HT6 receptor. This receptor is implicated in various neurological processes, including cognition and mood regulation. The compound's ability to modulate receptor activity suggests potential applications in treating cognitive disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Receptor Modulation | Inverse agonist activity at 5-HT6R |

| Cognitive Enhancement | Potential role in improving cognition |

| Antimicrobial Activity | Limited studies suggest some efficacy |

2. Structure-Activity Relationships (SAR)

Recent studies have explored the SAR of pyrrole derivatives, including this compound. Modifications to the pyrrole ring and substituents significantly influence biological activity. For instance, the introduction of various aryl or heteroaryl groups can enhance receptor affinity and selectivity .

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases hydrophobic interactions |

| Aryl Group Variation | Alters receptor binding affinities |

| Carboxylic Acid Presence | Enhances solubility and bioavailability |

Case Study 1: Inverse Agonism at 5-HT6 Receptor

A study conducted on a series of pyrrole derivatives demonstrated that compounds structurally related to this compound exhibited inverse agonist properties at the 5-HT6 receptor. These compounds were evaluated using HEK293 cells expressing human receptors, showing concentration-dependent reductions in basal cAMP levels, indicative of inverse agonism .

Case Study 2: Antimicrobial Activity

While the primary focus has been on neuropharmacology, preliminary investigations into the antimicrobial properties of pyrrole derivatives have shown some promise. A synthesized series of related compounds demonstrated varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential utility in treating infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid?

- Methodology : The compound is synthesized via hydrolysis of its ester derivatives. For example, methyl or ethyl esters (e.g., methyl 5-(2-ethoxyphenyl)-1H-pyrrole-3-carboxylate) undergo base-catalyzed ester hydrolysis using sodium hydroxide or similar reagents under reflux conditions to yield the carboxylic acid . Intermediate esters like 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde are also key precursors, synthesized via phase-transfer catalysis with sodium hydride and crown ether in tetrahydrofuran (THF) .

- Key Data : Yields for hydrolysis steps typically range from 41% to 59%, with purity confirmed via mass spectrometry (MS) and HPLC .

Q. How is this compound characterized structurally?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard. For crystalline derivatives (e.g., salts or coordination complexes), single-crystal X-ray diffraction provides definitive confirmation of stereochemistry and substituent positioning .

- Key Data : MS (ESI) for the acid shows [M+H]⁺ at m/z 232.2, consistent with its molecular weight .

Q. What role does this compound play in drug metabolism studies?

- Methodology : The compound is identified as a major metabolite (M-II) of vonoprazan, a potassium-competitive acid blocker. In vivo and in vitro models (e.g., rat liver microsomes) are used to track its formation via oxidative deamination of the parent drug and subsequent sulfonamide cleavage .

- Key Data : Metabolite M-II undergoes glucuronidation (forming M-II-G), detected via LC-MS/MS with isotopic labeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data for this compound?

- Methodology : Discrepancies in reported metabolic pathways (e.g., sulfation vs. glucuronidation) require cross-validation using isotopic tracing and enzyme inhibition assays. For instance, incubating hepatocytes with UDP-glucuronosyltransferase (UGT) inhibitors can isolate sulfation pathways .

- Case Study : In CCl₄-induced liver injury models, altered glucuronidation efficiency of M-II was observed, suggesting tissue-specific metabolic shifts .

Q. What strategies optimize the yield of this compound during ester hydrolysis?

- Methodology : Reaction optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

- Catalyst tuning : Crown ethers enhance phase-transfer efficiency in biphasic systems .

- Temperature control : Hydrolysis at 60–80°C minimizes side reactions like decarboxylation .

Q. What analytical challenges arise in quantifying trace metabolites of this compound, and how are they addressed?

- Methodology : Low-abundance metabolites (e.g., M-II-G) require sensitive detection methods:

- LC-MS/MS with MRM : Multiple reaction monitoring (MRM) enhances specificity.

- Derivatization : Chemical derivatization (e.g., dansyl chloride for fluorescence detection) improves limits of quantification (LOQ) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.